
Amlodipine besylate
Overview
Description
Amlodipine besylate is a calcium channel blocker used primarily to treat high blood pressure and angina. It is a long-acting dihydropyridine-type calcium channel antagonist that works by relaxing the blood vessels, allowing blood to flow more easily. This compound is widely prescribed due to its efficacy and relatively mild side effect profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amlodipine besylate involves several steps. The key intermediate, amlodipine, is synthesized through a multi-step process starting from 2-chlorobenzaldehyde. The final step involves the reaction of amlodipine with benzenesulfonic acid to form this compound .
Step 1: Condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form 2-chlorobenzylidene ethyl acetoacetate.
Step 2: Cyclization of the intermediate with methylamine to form 2-chlorophenyl-1,4-dihydropyridine.
Step 3: Alkylation of the dihydropyridine with 2-(2-aminoethoxy)ethanol to form amlodipine.
Step 4: Reaction of amlodipine with benzenesulfonic acid to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-efficiency mixing granulators and dry granulation techniques to ensure high yield and purity .
Chemical Reactions Analysis
Amlodipine besylate undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions but often include various derivatives of amlodipine .
Scientific Research Applications
Amlodipine besylate has a wide range of scientific research applications:
Biology: Studied for its effects on cellular calcium channels and its role in cellular signaling pathways.
Medicine: Extensively researched for its therapeutic effects in treating hypertension and angina.
Industry: Used in the formulation of various pharmaceutical products due to its stability and efficacy.
Mechanism of Action
Amlodipine besylate exerts its effects by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle. This inhibition occurs through the blockade of L-type calcium channels, leading to vasodilation and reduced blood pressure . The molecular targets include the L-type calcium channels, and the pathways involved are primarily related to calcium signaling and vascular smooth muscle relaxation .
Comparison with Similar Compounds
Amlodipine besylate is often compared with other calcium channel blockers such as nifedipine, felodipine, and verapamil.
Nifedipine: Similar in its mechanism of action but has a shorter half-life and requires more frequent dosing
Felodipine: Also a dihydropyridine calcium channel blocker but differs in its pharmacokinetic profile and side effect profile
Verapamil: A non-dihydropyridine calcium channel blocker that affects both vascular smooth muscle and cardiac muscle, leading to a broader range of therapeutic effects but also more potential side effects
This compound is unique due to its long half-life, allowing for once-daily dosing, and its relatively mild side effect profile .
Biological Activity
Amlodipine besylate is a widely used third-generation dihydropyridine calcium channel blocker primarily indicated for the treatment of hypertension and angina. This article explores its biological activity, pharmacokinetics, efficacy in clinical settings, and potential therapeutic applications based on diverse research findings.
Pharmacokinetics
Amlodipine is characterized by its slow absorption and prolonged half-life, which contributes to its effectiveness in managing blood pressure. Key pharmacokinetic parameters include:
- Bioavailability : Approximately 64-90% .
- Peak Plasma Concentration (C_max) : Achieved 6-12 hours post-administration .
- Volume of Distribution : 21 L/kg .
- Protein Binding : About 98% .
- Half-Life (t_1/2) : Ranges from 30 to 50 hours, allowing for once-daily dosing .
The metabolism of amlodipine occurs primarily in the liver, where it is converted to inactive metabolites. Approximately 90% of the drug undergoes hepatic metabolism, with only 10% excreted unchanged in urine .
Efficacy in Hypertension Management
Amlodipine has been shown to effectively reduce systolic blood pressure (BP) across various patient populations. A retrospective study involving 1,175 hypertensive adults demonstrated significant reductions in systolic BP after initiating amlodipine therapy:
Previous Antihypertensive Drugs | Adjusted Systolic BP Change (mm Hg) | BP Goal Attainment (%) |
---|---|---|
0 | -16.1 (95% CI: -17.9, -14.3) | 39 |
1 | -17.6 (95% CI: -19.6, -15.5) | 45 |
2 | -16.7 (95% CI: -19.0, -14.5) | 41 |
≥3 | -15.7 (95% CI: -18.7, -12.8) | 45 |
This study concluded that amlodipine could be effective as monotherapy or as an add-on treatment with other antihypertensive agents .
Case Studies and Clinical Trials
-
Bioequivalence Studies :
A study assessing the bioequivalence of a new dispersible amlodipine formulation compared to a standard tablet showed that both formulations were well tolerated and met regulatory criteria for bioequivalence based on pharmacokinetic parameters such as C_max and AUC . -
SARS-CoV-2 Inhibition :
Recent research indicates that this compound may inhibit SARS-CoV-2 replication in vitro, suggesting potential applications beyond cardiovascular therapy. In studies involving Vero E6 cells, amlodipine demonstrated significant antiviral activity against SARS-CoV-2 with a calculated half-maximal inhibitory concentration (IC50) lower than other calcium channel blockers tested .
Safety Profile
Amlodipine is generally well-tolerated; however, some adverse effects have been reported:
- Common Adverse Reactions :
- Edema: 8.9%
- Headache: 8.3%
- Dizziness: 3.0%
In clinical trials involving over 800 hypertensive patients, approximately 29.9% reported adverse effects, with only a small percentage requiring discontinuation due to side effects .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying amlodipine besylate in pharmaceutical formulations, and how are they optimized?
- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used due to its precision and specificity. A validated protocol involves a mobile phase of sodium acetate buffer (pH 4.0) and acetonitrile (30:70 v/v), with a C18 column and UV detection at 237 nm. Linear ranges are 8–32 µg/mL for this compound, achieving a correlation coefficient (r²) of 0.999 .
- Key Parameters : System suitability tests (peak asymmetry, theoretical plates), intra-day/inter-day precision (%RSD <2%), and recovery rates (~100%) ensure reproducibility .
Q. How should researchers design stability-indicating methods for this compound under stress conditions?
- Methodology : Forced degradation studies under ICH-recommended conditions (acid/base hydrolysis, oxidation, thermal, photolytic) are critical. For example, this compound degrades significantly under basic (30.44% degradation) and oxidative (30.36%) conditions, with chromatographic peaks at 3.345–5.255 min .
- Data Interpretation : Use peak purity tests and mass balance calculations to distinguish degradation products from excipients .
Q. What sample preparation techniques are effective for isolating this compound in combined dosage forms?
- Methodology : Dilute powdered tablets in mobile phase, centrifuge, and filter (0.45 µm). For co-formulated drugs (e.g., irbesartan), optimize dilution ratios to avoid interference (e.g., 10 µg/mL this compound vs. 100 µg/mL irbesartan) .
Q. How do researchers validate analytical methods to comply with regulatory standards?
- Methodology : Follow ICH Q2(R1) guidelines for validation:
- Linearity : 3–5 concentration levels across the working range.
- Accuracy : Spike recovery studies (98–102%).
- Robustness : Test pH (±0.2), flow rate (±10%), and column temperature variations .
Advanced Research Questions
Q. What are the degradation pathways of this compound under photolytic and oxidative stress?
- Mechanistic Insights : Photolytic degradation (28.72% degradation) likely involves free radical-mediated cleavage of the dihydropyridine ring, while oxidative stress (30.36%) targets the secondary amine group. Degradants are identified via LC-MS/MS and compared to reference standards .
Q. How can researchers resolve analytical challenges in quantifying this compound in combination therapies (e.g., with irbesartan)?
- Methodology : Use dual-wavelength detection (237 nm for amlodipine, 244 nm for irbesartan) or gradient elution to separate overlapping peaks. Validate selectivity via placebo interference tests .
Q. What novel formulation strategies improve the solubility and bioavailability of this compound?
- Approach : Solid dispersion technology with poloxamers (e.g., 10% w/w poloxamer 407) enhances dissolution rates by 2.5-fold compared to pure drug. Characterize using DSC and XRD to confirm amorphous phase formation .
Q. How do USP-NF guidelines address impurity profiling in this compound tablets?
- Regulatory Compliance : The USP monograph specifies a total impurity limit of 1.0%, with individual unspecified impurities ≤0.1%. Use HPLC with a relative response factor (RRF) of 1.0 for all impurities unless otherwise validated .
Q. What cellular models are suitable for studying this compound’s mechanism of action on calcium channels?
- Experimental Design : Use HEK293 cells expressing L-type calcium channels (CACNA1C). Measure intracellular calcium flux via Fluo-4 AM fluorescence and validate target engagement using NFAT-eGFP reporters .
Q. How do advanced analytical techniques (e.g., HPLC vs. spectrophotometry) compare in sensitivity for this compound analysis?
- Comparative Analysis :
Parameter | HPLC | UV Spectrophotometry |
---|---|---|
Linear Range | 8–32 µg/mL | 2–10 µg/mL |
LOD/LOQ | 0.5 µg/mL / 1.5 µg/mL | 0.2 µg/mL / 0.6 µg/mL |
Specificity | High (peak resolution) | Low (matrix interference) |
HPLC is preferred for complex matrices, while spectrophotometry offers rapid screening . |
Properties
IUPAC Name |
benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBWCRDSRKPIDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043909 | |
Record name | Amlodipine besylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111470-99-6 | |
Record name | Amlodipine besylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111470-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amlodipine besylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111470996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMLODIPINE BESYLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amlodipine besylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amlodipine besylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMLODIPINE BESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/864V2Q084H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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